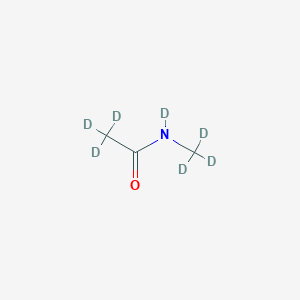
Bromhydrate de N-Fmoc-cadavérine
Vue d'ensemble
Description
N-Fmoc-cadaverine hydrobromide is a chemical compound with the empirical formula C20H24N2O2·HBr . It has a molecular weight of 405.33 . The compound is also known by the synonyms 9-Fluorenylmethyl N-(5-aminopentyl)carbamate hydrobromide and N-Fmoc-1,5-diaminopentane hydrobromide .
Molecular Structure Analysis
The molecular structure of N-Fmoc-cadaverine hydrobromide consists of a fluorenylmethyl carbamate group (Fmoc) attached to a 1,5-diaminopentane . The InChI string representation of the molecule is1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H . Physical And Chemical Properties Analysis
N-Fmoc-cadaverine hydrobromide is a solid at room temperature . It has a melting point of approximately 130°C . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Recherche en protéomique
Le bromhydrate de N-Fmoc-cadavérine est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé dans la synthèse de peptides, qui sont essentiels en protéomique pour comprendre la structure, la fonction et les interactions des protéines.
Réactif de réticulation
Ce composé est adapté comme réactif de réticulation . Les réactifs de réticulation sont utilisés en biochimie pour lier de manière covalente deux molécules, généralement de grande taille. Cela peut être utile dans diverses applications, telles que l'étude des interactions protéine-protéine, des interactions protéine-acide nucléique et des interactions protéine-petite molécule.
Physiologie végétale
Bien qu'il ne soit pas directement lié au this compound, la cadavérine, un composé apparenté, a été trouvée pour participer aux processus physiologiques végétaux tels que la division cellulaire et la croissance, favorisant le développement des pistils et des étamines, régulant le processus de sénescence, améliorant le développement des fruits et augmentant le rendement .
Applications médicales
Encore une fois, bien qu'il ne soit pas directement lié au this compound, la cadavérine a été utilisée pour traiter l'arythmie, soulager l'hypoglycémie et guérir efficacement la dysenterie .
Safety and Hazards
N-Fmoc-cadaverine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound should be handled with appropriate personal protective equipment, including a dust mask, eyeshields, and gloves .
Mécanisme D'action
Target of Action
N-Fmoc-cadaverine hydrobromide is a biochemical used in proteomics research . .
Mode of Action
The compound is a derivative of cadaverine, a polyamine, and is protected by the 9-Fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is often utilized in peptide synthesis, where the Fmoc group protects the amine group of an amino acid during the coupling process .
Biochemical Pathways
N-Fmoc-cadaverine hydrobromide is likely involved in the biochemical pathways related to peptide synthesis. The Fmoc group allows for the selective addition of amino acids in peptide chains . .
Result of Action
The primary result of the action of N-Fmoc-cadaverine hydrobromide is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains .
Action Environment
The action of N-Fmoc-cadaverine hydrobromide is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed under basic conditions . This property is crucial for its role in peptide synthesis.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUIIWVLGUITRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583807 | |
| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352351-57-6 | |
| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)




![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)

